molecular formula C22H23NO5 B2695793 1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896333-15-6

1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2695793
CAS RN: 896333-15-6
M. Wt: 381.428
InChI Key: NDBHTQPGWASUSS-UHFFFAOYSA-N
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Description

The compound “1’-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule that contains a spiro[chroman-2,4’-piperidin]-4-one moiety. This suggests that it might be part of the larger family of spiro compounds, which are characterized by two rings of atoms sharing a single atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, spiro compounds are typically synthesized through various methods such as the use of dilithiated compounds . The synthesis of similar spiro compounds often involves the preparation of certain derivatives, followed by a series of reactions .


Molecular Structure Analysis

The molecular structure of this compound likely involves a spiro configuration, where two cyclic structures (a chroman ring and a piperidin ring) share a single atom. The 3,4-dimethoxybenzoyl group is likely attached to the 1’ position of the spiro configuration .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex due to the presence of multiple functional groups. The reactions could involve the chroman ring, the piperidin ring, or the 3,4-dimethoxybenzoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the 3,4-dimethoxybenzoyl group could influence its solubility and reactivity .

Scientific Research Applications

Pharmacophore Significance

1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is recognized as a crucial pharmacophore in the realm of medicinal chemistry. It serves as a structural component in numerous drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of compounds derived from spiro[chromane-2,4'-piperidine]-4(3H)-one highlight their biological relevance and potential in developing new biologically active substances (Ghatpande et al., 2020).

Histone Deacetylase Inhibition

Compounds based on spiro[chromane-2,4'-piperidine] have shown promising results as novel histone deacetylase (HDAC) inhibitors. These derivatives, particularly those with N-aryl and N-alkylaryl substituents, demonstrate significant abilities to inhibit nuclear HDACs and exhibit antiproliferative activities, as well as improved pharmacokinetic behaviors and antitumor activities in vivo (Thaler et al., 2012).

Antimicrobial Agents

Newly synthesized N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues have demonstrated significant anti-fungal and anti-microbial activities, as well as efficient docking integrations with molecular docking software, indicating their potential as antimicrobial agents (Ghatpande et al., 2021).

Sigma Receptor Ligands

Spiro[chromane-2,4'-piperidine] compounds have been synthesized and evaluated as sigma ligands. Structural modifications within this class of compounds have been studied to determine factors influencing affinity and selectivity for sigma 1/sigma 2 receptors (Maier & Wünsch, 2002).

Acetyl-CoA Carboxylase Inhibitors

Various spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their ability to inhibit acetyl-CoA carboxylase (ACC), with several showing inhibitory activity in the low nanomolar range. One such compound has been shown to influence whole body fat oxidation in mice (Shinde et al., 2009).

Neurokinin Receptor Antagonists

Spiro-substituted piperidines, including spiro[chromane-2,4'-piperidine], have been analyzed for their role as neurokinin receptor antagonists, demonstrating potent inhibitory activity against certain physiological responses in animal models (Kubota et al., 1998).

Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for potential applications as central nervous system agents, with some showing significant activity in inhibiting specific physiological effects (Bauer et al., 1976).

Future Directions

The study and development of spiro compounds is a promising field in medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing various derivatives of this compound and evaluating their biological activities .

properties

IUPAC Name

1'-(3,4-dimethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-19-8-7-15(13-20(19)27-2)21(25)23-11-9-22(10-12-23)14-17(24)16-5-3-4-6-18(16)28-22/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBHTQPGWASUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

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